

I-138 USP1 Inhibitor: A Deep Dive into Preclinical Data

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Compound of Interest

Compound Name: I-138

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins involved in DNA repair pathways, notably FANCD2 and PCNA.[1][2][3] Its function in reversing monoubiquitination of these substrates makes it a crucial regulator of the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[2][3] The dependence of certain cancer cells, particularly those with deficiencies in homologous recombination (HR) such as BRCA1/2 mutations, on USP1 for survival has positioned it as a promising therapeutic target.[1][4][5] **I-138** is a potent and selective, orally active, and reversible inhibitor of the USP1-UAF1 complex, showing significant promise in preclinical studies.[6] This document provides a comprehensive overview of the available preclinical data for **I-138**, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.

Core Data Summary

In Vitro Potency and Selectivity

I-138 demonstrates high potency against the USP1-UAF1 complex with strong enzymatic inhibition. Its selectivity has been profiled against a panel of other deubiquitinating enzymes (DUBs), showing a favorable selectivity profile.

Parameter	Value	Assay	Reference
IC50	4.1 nM	USP1-UAF1 ubiquitin-Rhodamine 110 cleavage assay	[1] [6]
Ki	5.4 nM	Not Specified	[6]
Selectivity	High	DUBprofiler panel (45 DUBs)	[1]
Off-target activity	Inhibits USP12 and USP46 by ~50% at 10 μ M	Not Specified	[3] [7]

Cellular Activity

In cellular assays, **I-138** effectively engages its target, leading to the accumulation of monoubiquitinated FANCD2 and PCNA, which are key biomarkers of USP1 inhibition. This on-target activity translates to cytotoxic effects in cancer cell lines with DNA repair deficiencies.

Cell Line	Effect	Concentration	Duration	Reference
MDA-MB-436	Induces monoubiquitination of FANCD2 and PCNA	0.5 μ M	4 hours	[1] [6]
MDA-MB-436	Dose-dependently inhibits cell viability	0.01-10 μ M	10 days	[6]
HCC1954	No effect on cell viability	0.01-10 μ M	10 days	[6]
HAP-1 (WT)	Induces monoubiquitination of FANCD2 and PCNA	0.5 μ M	4 hours	[1] [6]
HAP-1 (USP1 KO)	No effect on FANCD2 and PCNA ubiquitination	0.5 μ M	4 hours	[1]
BRCA1-deficient ovarian and breast cancer cells	Preferentially killed	Not Specified	Not Specified	[4] [5]

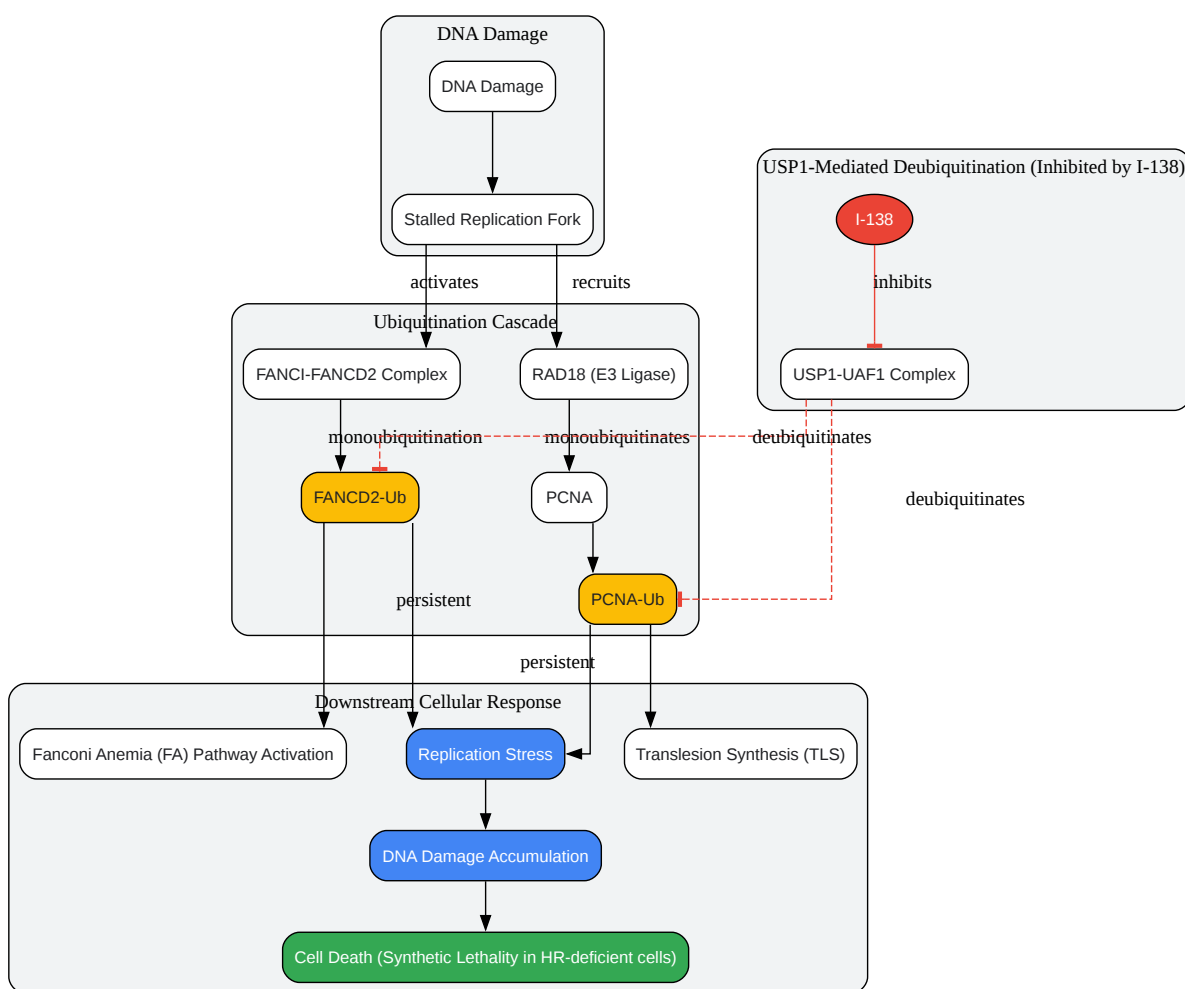
In Vivo Efficacy

I-138 has demonstrated antitumor activity in preclinical mouse models, both as a monotherapy and in combination with PARP inhibitors.

Model	Treatment	Dose	Duration	Outcome	Reference
Mice bearing MDA-MB-436 tumors	I-138 monotherapy	50 mg/kg/day (oral)	41 days	Modest antitumor activity	[6]
Mice bearing BRCA1/2 mutant tumors	I-138 + Niraparib	Not Specified	Not Specified	Enhanced tumor inhibition	[6]

Mechanism of Action and Signaling Pathway

I-138 is a reversible, allosteric inhibitor that binds to a cryptic pocket in the USP1-UAF1 complex.[\[1\]](#) Its binding is synergistic with ubiquitin, suggesting it stabilizes a conformation of the enzyme that is favorable for ubiquitin binding but unfavorable for catalysis.[\[1\]](#) By inhibiting USP1, **I-138** prevents the deubiquitination of FANCD2 and PCNA.[\[1\]](#)[\[6\]](#) The persistent monoubiquitination of these proteins leads to replication stress, DNA damage, and S-phase arrest, ultimately resulting in synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations.[\[1\]](#)[\[4\]](#)[\[5\]](#)



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Caption: Signaling pathway of USP1 inhibition by **I-138**.

Experimental Protocols

In Vitro USP1-UAF1 Inhibition Assay

- Assay Principle: A biochemical assay to measure the enzymatic activity of the purified USP1-UAF1 complex. A fluorogenic substrate, ubiquitin-Rhodamine 110, is used, and the cleavage of this substrate by USP1-UAF1 results in a fluorescent signal.
- Procedure:
 - The USP1-UAF1 enzyme complex is incubated with varying concentrations of **I-138**.
 - The ubiquitin-Rhodamine 110 substrate is added to initiate the reaction.
 - The fluorescence intensity is measured over time using a plate reader.
 - The rate of substrate cleavage is calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

- Assay Principle: To confirm target engagement in a cellular context, CETSA measures the thermal stability of USP1 in the presence of **I-138**. Ligand binding typically increases the thermal stability of the target protein.
- Procedure:
 - Cells are treated with either DMSO (vehicle) or **I-138**.
 - The treated cells are heated to a range of temperatures.
 - Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
 - The amount of soluble USP1 at each temperature is quantified by Western blotting or other protein detection methods.
 - A melting curve is generated, and a shift in the melting temperature indicates target engagement.

In Vivo Tumor Xenograft Study

- Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
- Procedure:
 - Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously into the flanks of the mice.
 - When tumors reach a palpable size, mice are randomized into treatment and control groups.
 - **I-138** is administered orally at a specified dose and schedule (e.g., 50 mg/kg/day).
 - Tumor volume is measured regularly using calipers.
 - At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., levels of ubiquitinated PCNA and FANCD2).



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Caption: Experimental workflow for an in vivo xenograft study.

Therapeutic Potential and Future Directions

The preclinical data for **I-138** strongly support its development as a targeted therapy for cancers with deficiencies in DNA damage repair, particularly those with BRCA1/2 mutations.[1][4][5] The synthetic lethal relationship between USP1 inhibition and HR deficiency provides a clear patient selection strategy.[2][4][5]

Furthermore, the ability of **I-138** to overcome resistance to PARP inhibitors is a significant finding.[4][5] PARP inhibitor resistance is a growing clinical challenge, and **I-138**, either as a

monotherapy or in combination, could provide a much-needed therapeutic option for these patients.[4][5] The induction of single-stranded DNA gaps by **I-138** appears to be a key mechanism for its cytotoxicity and its ability to re-sensitize resistant cells to PARP inhibitors.[4][5][8]

Future research should focus on further elucidating the mechanisms of resistance to USP1 inhibitors, identifying additional patient populations that may benefit from this therapy, and exploring other rational combination strategies. As **I-138** and other USP1 inhibitors advance through clinical trials, a deeper understanding of their clinical activity, safety profile, and optimal use will be gained. Several USP1 inhibitors are currently in phase 1 clinical trials.[7]

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- To cite this document: BenchChem. [I-138 USP1 Inhibitor: A Deep Dive into Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582254#preclinical-data-for-i-138-usp1-inhibitor]

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